molecular formula C6H4N4 B14745281 Pyrazino[2,3-c]pyridazine CAS No. 254-96-6

Pyrazino[2,3-c]pyridazine

Katalognummer: B14745281
CAS-Nummer: 254-96-6
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: OUFHXMSGJIYFPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazino[2,3-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyrazine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyrazino[2,3-c]pyridazine can be synthesized through various methods. One common approach involves the reaction of pyrazine-2,3-dicarboxylic anhydride with hydrazine, which leads to the formation of this compound-5,8-dione . Another method includes the use of aza-Diels-Alder reactions, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazino[2,3-c]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-5,8-dione, while reduction can produce various hydrazine derivatives .

Wirkmechanismus

The mechanism of action of pyrazino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced blood pressure or improved glucose metabolism . The exact molecular targets and pathways depend on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazino[2,3-c]pyridazine is unique due to its fused ring system, which combines the properties of both pyrazine and pyridazine. This structural feature enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and other fields .

Eigenschaften

CAS-Nummer

254-96-6

Molekularformel

C6H4N4

Molekulargewicht

132.12 g/mol

IUPAC-Name

pyrazino[2,3-c]pyridazine

InChI

InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H

InChI-Schlüssel

OUFHXMSGJIYFPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC2=NC=CN=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.